molecular formula C4H6Br2O2 B161898 Methyl 2,3-dibromopropionate CAS No. 1729-67-5

Methyl 2,3-dibromopropionate

Cat. No.: B161898
CAS No.: 1729-67-5
M. Wt: 245.9 g/mol
InChI Key: ROXQOUUAPQUMLN-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromopropionate is an organic compound with the molecular formula C4H6Br2O2. It is the methyl ester of 2,3-dibromopropanoic acid. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-dibromopropionate can be synthesized through the bromination of methyl acrylate. The reaction typically involves the addition of bromine to methyl acrylate in the presence of a solvent such as carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dibromopropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Intermediate

Methyl 2,3-dibromopropionate is primarily utilized as a synthetic intermediate in the preparation of various compounds. Notably, it serves as a precursor for the synthesis of methyl 2-azidoacrylate, which is valuable in the production of azide-containing polymers and pharmaceuticals .

Table 1: Synthetic Reactions Involving this compound

Reaction TypeProductYield (%)Reference
BrominationMethyl 2-azidoacrylate89
Coupling with nucleophilesVarious substituted estersVaries
Synthesis of benzoxathiine derivativesBenzoxathiine derivativesVaries

Medicinal Chemistry Applications

Research has indicated that derivatives of this compound can be explored for their potential as pharmaceutical agents. For instance, compounds derived from this dibromopropionate have been investigated for their activity against acetylcholinesterase, making them candidates for Alzheimer's disease treatment .

Case Study: Acetylcholinesterase Inhibitors

A study synthesized a series of acetylcholinesterase inhibitors based on the molecular framework of this compound derivatives. The most active compound demonstrated an IC50 value of 0.03±0.07μM0.03\pm 0.07\mu M, indicating significant potential as a therapeutic agent .

Industrial Applications

Historically, this compound was registered for use in controlling bacteria and fungi in industrial recirculating water systems. Although its registration has lapsed, this application highlights its utility as a biocide in industrial settings .

Environmental Considerations

As a halogenated compound, this compound poses environmental risks due to its potential toxicity and irritant properties. It has been classified as hazardous under various regulatory frameworks, necessitating careful handling and disposal practices in both laboratory and industrial environments .

Mechanism of Action

The mechanism of action of methyl 2,3-dibromopropionate involves its reactivity towards nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Uniqueness: Methyl 2,3-dibromopropionate is unique due to the presence of two bromine atoms on adjacent carbon atoms, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

Methyl 2,3-dibromopropionate (MDBP) is an organic compound with the molecular formula C4H6Br2O2C_4H_6Br_2O_2 and a molecular weight of approximately 245.9 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, including its use in synthetic organic chemistry and its implications in pharmacology.

PropertyValue
Molecular FormulaC4H6Br2O2C_4H_6Br_2O_2
Molecular Weight245.897 g/mol
Density1.944 g/mL at 20 °C
Boiling Point83-86 °C (10 mm Hg)
Melting Point8 °C
Flash Point-33 °C

Synthesis and Reactivity

MDBP is synthesized through the bromination of methyl acrylate, which involves the addition of bromine to the double bond of the acrylate under reflux conditions. The reaction typically yields high purity and quantity, making it a valuable intermediate for further chemical transformations .

The compound can undergo various reactions, including hydrolysis to form 2,3-dibromopropionic acid and further transformations into more complex structures such as benzodioxane derivatives, which have been studied for their potential biological activities .

Antimicrobial Properties

Research indicates that MDBP exhibits significant antimicrobial activity. It has been utilized as a precursor in the synthesis of compounds that inhibit bacterial cell division by targeting the FtsZ protein, a critical component in bacterial cytokinesis. This mechanism is particularly relevant for developing new antibacterial agents .

Cytotoxicity and Anticancer Potential

MDBP and its derivatives have shown cytotoxic effects against various cancer cell lines. Studies have demonstrated that compounds derived from MDBP can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics. The specific mechanisms involve the disruption of cellular signaling pathways that regulate cell survival and proliferation .

Toxicological Aspects

While MDBP has potential therapeutic applications, it also poses risks due to its toxicological profile. It is classified as harmful by inhalation and contact with skin, and it can cause serious eye irritation. Proper handling and safety measures are necessary when working with this compound .

Case Studies

  • Antibacterial Activity : A study focused on synthesizing benzodioxane derivatives from MDBP reported significant antibacterial activity against Gram-positive bacteria. The derivatives were shown to inhibit bacterial growth effectively, suggesting that MDBP serves as a valuable building block for developing new antibiotics .
  • Cytotoxic Studies : In vitro studies on MDBP derivatives indicated that they exhibit selective cytotoxicity towards cancer cells compared to normal cells. These findings suggest that modifications to the MDBP structure can enhance its anticancer properties while minimizing toxicity to healthy tissues .

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of methyl 2,3-dibromopropionate in heterocyclic chemistry?

this compound is a key reagent for synthesizing substituted 1,4-benzodioxane derivatives. For example, condensation with 3-substituted catechols (e.g., 3-nitrocatechol) produces regioisomeric nitrobenzodioxane carboxylates. These regioisomers are separated chromatographically and structurally characterized using HMBC NMR spectroscopy to analyze three-bond C-H correlations .

Q. What safety protocols are critical when handling this compound?

The compound is toxic and requires strict safety measures:

  • Use in a chemical fume hood with PPE (gloves, goggles, lab coat).
  • Store in sealed containers at 2–8°C to prevent degradation.
  • In case of exposure, rinse affected areas thoroughly and seek medical attention. Avoid heat/open flames due to decomposition risks (e.g., hydrogen bromide release) .

Advanced Research Questions

Q. How can regioselectivity challenges in benzodioxane synthesis using this compound be addressed?

Condensation with 3-substituted catechols yields regioisomers (e.g., 8- and 5-nitro derivatives). These isomers are indistinguishable by routine NMR but require HMBC analysis to differentiate based on three-bond coupling patterns. Post-synthesis chromatographic separation (e.g., silica gel chromatography) is necessary for isolation .

Q. What methodological limitations arise in enantioselective synthesis of this compound derivatives?

While direct evidence for methyl derivatives is limited, studies on ethyl analogs reveal racemization during bromination steps (ee ≈ 9–50%) due to phosphine oxide byproducts. This suggests similar challenges for methyl derivatives. Preparative HPLC enantioseparation on chiral columns (e.g., Chiralpak AD-H with hexane/ethanol mobile phase) is recommended to bypass synthesis pitfalls, achieving >99.5% enantiomeric excess .

Q. How can researchers optimize analytical workflows for this compound purity assessment?

Reverse-phase HPLC with columns like Rtx-CLPesticides² resolves impurities and degradation products. For enantiopurity analysis, chiral stationary phases (e.g., Chiralpak AD-H) are effective, though method optimization (e.g., mobile phase ratios) may be required for methyl analogs .

Q. Key Notes

  • Enantiopurity : While ethyl 2,3-dibromopropionate enantiomers are resolved via preparative HPLC, methyl derivatives may require analogous method development.
  • Regioisomer Identification : HMBC NMR is indispensable for distinguishing regioisomers lacking distinct spectral features in routine analyses .
  • Racemization Mitigation : Avoid prolonged reaction times and high temperatures during synthesis to minimize racemization .

Properties

IUPAC Name

methyl 2,3-dibromopropanoate
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InChI

InChI=1S/C4H6Br2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3
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InChI Key

ROXQOUUAPQUMLN-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C(CBr)Br
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Molecular Formula

C4H6Br2O2
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DSSTOX Substance ID

DTXSID2042145
Record name Methyl 2,3-dibromopropionate
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Molecular Weight

245.90 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Methyl 2,3-dibromopropionate
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CAS No.

1729-67-5
Record name Propanoic acid, 2,3-dibromo-, methyl ester
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Retrosynthesis Analysis

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